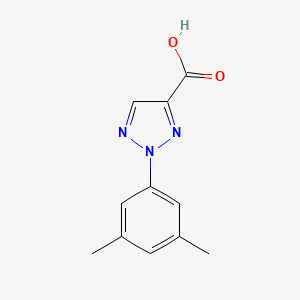
6-溴-2-甲氧基-3-(4-甲基-1H-咪唑-1-基)吡啶
概述
描述
“6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine” is a chemical compound with the CAS Number: 1123194-98-8. It has a molecular weight of 268.11 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrN3O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 268.11 . The compound is sealed in dry conditions for storage .科学研究应用
防腐蚀
已经探索了6-溴-2-甲氧基-3-(4-甲基-1H-咪唑-1-基)吡啶及相关化合物的防腐蚀能力。Saady等人(2021)的研究表明类似的咪唑并[4,5-b]吡啶衍生物在预防酸性环境中的轻钢腐蚀方面表现出高抑制性能(Saady et al., 2021)。
抗原虫药剂
在药物化学领域,与6-溴-2-甲氧基-3-(4-甲基-1H-咪唑-1-基)吡啶具有结构关系的咪唑并[1,2-a]吡啶衍生物已被合成并评估为抗原虫药剂。Ismail等人(2004)的研究突出了它们对原虫感染的有效性,表明它们在治疗应用中的潜力(Ismail et al., 2004)。
阿尔茨海默病研究
与6-溴-2-甲氧基-3-(4-甲基-1H-咪唑-1-基)吡啶结构相似的化合物已被用于阿尔茨海默病研究。Cai等人(2007)合成了咪唑并[1,2-a]吡啶衍生物,具有亲和力与人类Aβ斑块,这是阿尔茨海默病的标志,表明它们在开发这种疾病的敏感成像工具中的实用性(Cai et al., 2007)。
抗菌和抗真菌活性
在所讨论的化学结构中,吡啶核在药物应用中发挥着重要作用。Bhuva等人(2015)探索了含有吡啶核的化合物的抗菌和抗真菌活性,展示了这种结构在应对各种微生物威胁中的多功能性(Bhuva et al., 2015)。
晶体结构分析
相关化合物的详细晶体结构分析为分子几何和相互作用提供了宝贵的见解。Rodi等人(2013)专注于与6-溴-2-甲氧基-3-(4-甲基-1H-咪唑-1-基)吡啶在结构上相关的化合物,揭示了关于晶体堆积中分子间氢键和π-π相互作用的关键信息(Rodi et al., 2013)。
作用机制
安全和危害
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
属性
IUPAC Name |
6-bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJPEUQUZMPTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)
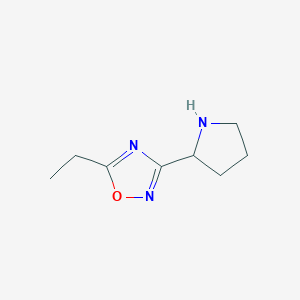
![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)
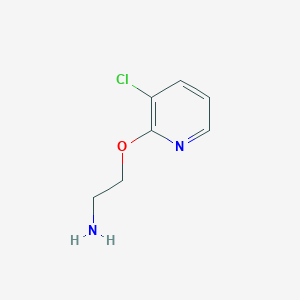
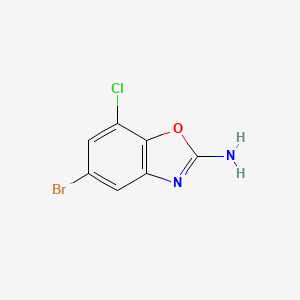
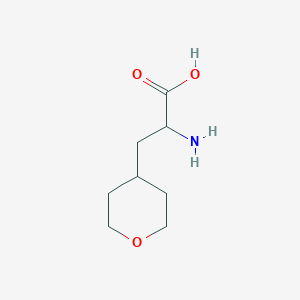
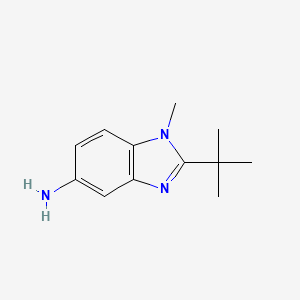
![2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid](/img/structure/B1527570.png)
![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)
![4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid](/img/structure/B1527572.png)
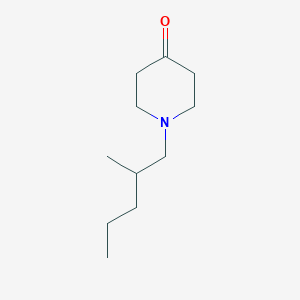
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)

